molecular formula C10H12N2O B8600598 5-Isopropoxymethyl-pyridine-2-carbonitrile CAS No. 832714-56-4

5-Isopropoxymethyl-pyridine-2-carbonitrile

Cat. No. B8600598
Key on ui cas rn: 832714-56-4
M. Wt: 176.21 g/mol
InChI Key: HQOTZMCPOPZRKP-UHFFFAOYSA-N
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Patent
US07132426B2

Procedure details

In a microwave reaction tube was placed 2-chloro-5-isopropoxymethyl-pyridine (0.12 g, 0.66 mmol), Zn(CN)2 (0.077 g, 0.66 mmol), tetrakis(triphenylphosphino)dipalladium (76 mg, 0.066 mmol), DMF (2 mL). The reaction mixture was heated at 180° C. for 5 minutes. The resulted mixture was worked up by CH2Cl2/H2O. The CH2Cl2 layer was dried and concentrated to give the crude product. The crude was purified by column chromatography by using 30% EtOAc/Hexane. 1H NMR (CDCl3, 400 MHz) δ 1.26 (d, 6H), 3.73 (m, 1H), 4.59 (s, 2H), 7.68 (d, 1H), 7.85 (m, 1H), 8.67 (s, 1H). Exact mass calculated for C10H12N2O 176.09, found 177.2 (MH+).
Quantity
0.12 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis(triphenylphosphino)dipalladium
Quantity
76 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Zn(CN)2
Quantity
0.077 g
Type
catalyst
Reaction Step Four
Name
CH2Cl2 H2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([CH2:8][O:9][CH:10]([CH3:12])[CH3:11])=[CH:4][N:3]=1.[CH3:13][N:14](C=O)C>[C-]#N.[C-]#N.[Zn+2].C(Cl)Cl.O>[CH:10]([O:9][CH2:8][C:5]1[CH:6]=[CH:7][C:2]([C:13]#[N:14])=[N:3][CH:4]=1)([CH3:12])[CH3:11] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
0.12 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)COC(C)C
Step Two
Name
tetrakis(triphenylphosphino)dipalladium
Quantity
76 mg
Type
reactant
Smiles
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Zn(CN)2
Quantity
0.077 g
Type
catalyst
Smiles
[C-]#N.[C-]#N.[Zn+2]
Step Five
Name
CH2Cl2 H2O
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a microwave reaction tube
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The CH2Cl2 layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)OCC=1C=CC(=NC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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